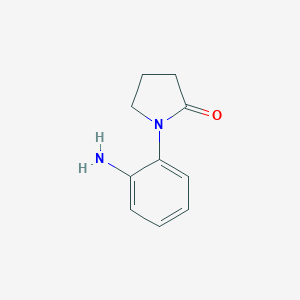

1-(2-Aminophenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-8-4-1-2-5-9(8)12-7-3-6-10(12)13/h1-2,4-5H,3,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWIPSFSNBNOQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427692 | |

| Record name | 1-(2-aminophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14453-65-7 | |

| Record name | 1-(2-aminophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminophenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Aminophenyl)pyrrolidin-2-one from γ-Butyrolactone

Introduction

1-(2-Aminophenyl)pyrrolidin-2-one is a valuable chemical intermediate, featuring both a lactam and an aromatic amine moiety. This unique structure makes it a versatile building block in the synthesis of more complex heterocyclic systems, including pharmacologically active compounds and functional materials. The direct synthesis from γ-butyrolactone (GBL) and o-phenylenediamine represents a convergent and atom-economical approach. This guide, intended for chemical researchers and process development scientists, provides a comprehensive exploration of this transformation, detailing the underlying reaction mechanism, a robust experimental protocol, and critical parameters for process optimization.

Core Reaction Mechanism: A Tale of Two Steps

The conversion of γ-butyrolactone to this compound is a thermally-driven process that proceeds via a two-step sequence within a single pot. The overall reaction is an aminolysis of the lactone followed by an intramolecular cyclization via dehydration.

-

Step 1: Nucleophilic Attack and Ring-Opening The synthesis initiates with a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of one amino group of o-phenylenediamine attacks the electrophilic carbonyl carbon of GBL. This forms an unstable tetrahedral intermediate which subsequently collapses, breaking the endocyclic ester bond. This ring-opening step yields the key open-chain intermediate, N-(2-aminophenyl)-4-hydroxybutanamide.[1][2]

-

Step 2: Intramolecular Cyclization and Dehydration Under elevated temperatures, the terminal hydroxyl group of the N-(2-aminophenyl)-4-hydroxybutanamide intermediate is protonated, forming a good leaving group (water). The nitrogen atom of the newly formed amide then acts as an intramolecular nucleophile, attacking the terminal carbon and displacing the water molecule. This irreversible dehydration step results in the formation of the stable, five-membered pyrrolidinone ring.[1][2] Industrial processes for similar transformations often require high temperatures (250-290°C) and significant pressure to drive this dehydration to completion.[3]

Experimental Protocol: A High-Pressure Approach

This protocol describes a laboratory-scale batch synthesis conducted under high-pressure and high-temperature conditions, which are typically necessary to ensure efficient cyclization and dehydration when using less nucleophilic aromatic amines.

Materials and Reagents:

-

γ-Butyrolactone (GBL), purity ≥99%

-

o-Phenylenediamine, purity ≥99%

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Apparatus:

-

High-pressure laboratory autoclave (e.g., Parr reactor) equipped with a mechanical stirrer, thermocouple, pressure gauge, and heating mantle.

-

Standard laboratory glassware for work-up and purification.

-

Rotary evaporator.

-

Silica gel for column chromatography.

Step-by-Step Procedure:

-

Reactor Charging: In a high-pressure laboratory autoclave, combine γ-butyrolactone (1.0 mol equiv.) and o-phenylenediamine (1.1 mol equiv.). The slight excess of the diamine is to ensure the complete consumption of GBL and to account for any potential side reactions, though careful stoichiometric control is essential to minimize the formation of bis-amide byproducts.

-

Reaction Conditions: Seal the autoclave securely. Begin vigorous stirring and heat the mixture to a target temperature of 260-280°C.[1] As the reaction proceeds and water is formed as a byproduct, the internal pressure will rise. Monitor the pressure to ensure it remains within the safe operating limits of the autoclave, typically reaching 8-16 MPa.[3]

-

Reaction Monitoring & Duration: Maintain these conditions for 4 to 6 hours. The reaction progress can be monitored in preliminary runs by cooling the reactor, taking an aliquot, and analyzing via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Cooling and Depressurization: After the reaction period, turn off the heating and allow the autoclave to cool to room temperature. Once cooled, carefully vent the reactor to release any residual pressure.

-

Work-up and Extraction: Open the reactor and transfer the crude reaction mixture into a separatory funnel using ethyl acetate to rinse the vessel. Dilute the mixture with additional ethyl acetate and wash it sequentially with water and then a brine solution to remove any unreacted o-phenylenediamine and water-soluble impurities.[4]

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[4]

-

Purification: The resulting crude residue should be purified by silica gel column chromatography to isolate the this compound.

Data Presentation: Reaction Parameter Summary

The successful synthesis is contingent on the precise control of several key parameters. The following table provides a representative summary for guidance and optimization.

| Parameter | Value/Range | Rationale & Notes |

| Molar Ratio (GBL:Diamine) | 1 : 1.1 | A slight excess of the amine helps drive the reaction to completion. A large excess should be avoided to prevent bis-acylation. |

| Temperature | 260 - 280 °C | High temperature is critical for the endergonic dehydration and cyclization step.[1][3] |

| Pressure (Autogenic) | 8 - 16 MPa | The pressure is generated by the water byproduct and the vapor pressure of the reactants at high temperature. |

| Reaction Time | 4 - 6 hours | Sufficient time must be allowed for the reaction to reach completion. Monitor via TLC/HPLC for optimization. |

| Agitation Speed | 300 - 500 RPM | Ensures a homogenous reaction mixture and efficient heat transfer. |

| Atmosphere | Air or N₂ | While not strictly necessary, an inert atmosphere can prevent oxidative side reactions of the aromatic amine at high temperatures. |

| Expected Yield | 60 - 80% | Yields are representative and will vary based on the precise conditions and purification efficiency. |

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the synthesis from initial setup to the final purified product.

Sources

A Comprehensive Guide to the Spectroscopic Characterization of 1-(2-Aminophenyl)pyrrolidin-2-one

Preamble: The Imperative for Unambiguous Structural Elucidation

In the landscape of pharmaceutical research and drug development, the precise structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of all subsequent investigation. The molecule 1-(2-aminophenyl)pyrrolidin-2-one (C₁₀H₁₂N₂O, Mol. Wt.: 176.22 g/mol ) presents a compelling scaffold, integrating a primary aromatic amine, a lactam (a cyclic amide), and an ortho-substituted benzene ring.[1][2] Each of these functional groups imparts distinct chemical and physical properties that are critical to its potential biological activity and pharmacokinetic profile. Consequently, a rigorous and multi-faceted spectroscopic characterization is essential to confirm its identity, purity, and structural integrity.

This technical guide eschews a simple recitation of data. Instead, it offers a holistic analytical strategy, detailing the causality behind the choice of techniques and the logic of spectral interpretation. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy serve as complementary pillars in a self-validating system for the definitive characterization of this compound.

Molecular Architecture and Analytical Strategy

The first step in any characterization is to deconstruct the molecule into its core spectroscopic components.

-

Aromatic System: An ortho-disubstituted benzene ring. This predicts a complex, deshielded region in the ¹H NMR spectrum and characteristic signals in the ¹³C NMR and UV-Vis spectra.

-

Primary Amine (-NH₂): This group will produce characteristic stretches in the IR spectrum, a broad and exchangeable signal in the ¹H NMR spectrum, and influences the electronic transitions observed in UV-Vis spectroscopy.[3][4][5]

-

Tertiary Amide (Lactam): The five-membered pyrrolidinone ring contains a carbonyl group (C=O) whose unique electronic environment will be a prominent feature in IR and ¹³C NMR spectra.

-

Aliphatic Ring System: The three CH₂ groups of the pyrrolidinone ring will present as shielded, coupled signals in the NMR spectra.

Logical Framework for Spectroscopic Validation

The following diagram illustrates the synergistic relationship between the chosen analytical techniques, forming a self-validating workflow for structural confirmation.

Caption: Interplay of spectroscopic techniques for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing unparalleled insight into the atomic framework of the molecule. For a comprehensive analysis, a suite of experiments including ¹H NMR, ¹³C NMR, and DEPT is required.[6]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the proton exchange of the -NH₂ group, resulting in sharper signals.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.

-

D₂O Exchange: After the initial ¹H spectrum is acquired, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. This confirmatory test identifies labile protons (like -NH₂), which will be replaced by deuterium and disappear from the spectrum.[7]

-

¹³C NMR and DEPT Acquisition: Acquire a broadband proton-decoupled ¹³C NMR spectrum. Subsequently, run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ carbons, which is crucial for assigning the pyrrolidine ring signals.

¹H NMR Spectrum: Interpretation and Rationale

The proton spectrum is logically divided into three regions. The chemical shifts are influenced by the electronic environment of each proton.[8]

-

Aromatic Region (δ ≈ 6.6-7.5 ppm): The four protons on the ortho-disubstituted benzene ring will exhibit complex splitting patterns due to spin-spin coupling. Their chemical shifts are influenced by the electron-donating amine group and the electron-withdrawing lactam group. We expect a complex multiplet system, and 2D NMR techniques like COSY would be necessary for unambiguous assignment.

-

Aliphatic Region (δ ≈ 2.0-3.8 ppm): The three methylene (CH₂) groups of the pyrrolidinone ring will appear here.

-

The CH₂ adjacent to the lactam nitrogen (N-CH₂) will be the most deshielded due to the inductive effect of the nitrogen, appearing as a triplet.

-

The CH₂ adjacent to the carbonyl group (CH₂-C=O) will also be deshielded and appear as a triplet.

-

The central CH₂ group will be the most shielded of the three and will likely appear as a quintet or multiplet due to coupling with its four neighboring protons.

-

-

Amine Protons (δ ≈ 3.5-5.0 ppm, solvent dependent): The two protons of the primary amine will typically appear as a broad singlet.[7] Its chemical shift is highly variable and depends on concentration, solvent, and temperature. This signal will disappear upon D₂O exchange, providing definitive proof of its identity.

¹³C NMR Spectrum: Interpretation and Rationale

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.[8]

-

Carbonyl Carbon (δ ≈ 175 ppm): The lactam carbonyl carbon is the most deshielded carbon in the molecule due to the strong deshielding effect of the double-bonded oxygen. Its presence in this region is a key indicator of the lactam ring.

-

Aromatic Carbons (δ ≈ 115-150 ppm): Six distinct signals are expected for the six aromatic carbons. The carbons directly bonded to the nitrogen atoms (C-NH₂ and C-N(lactam)) will have their chemical shifts significantly influenced by these substituents.

-

Aliphatic Carbons (δ ≈ 20-50 ppm): The three methylene carbons of the pyrrolidine ring will appear in the shielded, aliphatic region of the spectrum. DEPT experiments are invaluable here: a DEPT-135 spectrum will show all three as negative signals (indicating CH₂ groups), while a DEPT-90 spectrum will show no signals in this region.

NMR Workflow Diagram

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and highly effective technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: The sample can be analyzed as a solid using the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the sample is finely ground with dry KBr powder and pressed into a transparent disk. ATR is often simpler, requiring only a small amount of solid sample to be placed directly on the crystal.

-

Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty accessory (for ATR) or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

Expected Spectrum and Interpretation

The IR spectrum provides direct evidence for the primary amine and lactam functionalities.

-

N-H Stretching (Primary Amine): A characteristic pair of sharp to medium intensity peaks is expected in the range of 3300-3500 cm⁻¹.[4][5][9] The two bands arise from the asymmetric and symmetric stretching vibrations of the -NH₂ group. This is a definitive marker for a primary amine.

-

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretches will appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the pyrrolidine ring will be observed just below 3000 cm⁻¹.

-

C=O Stretching (Tertiary Amide/Lactam): A strong, sharp absorption band is expected between 1650 and 1680 cm⁻¹.[4] The position within this range is influenced by the five-membered ring strain. This is one of the most prominent peaks in the spectrum and confirms the lactam carbonyl group.

-

N-H Bending (Primary Amine): A medium intensity band is expected around 1580-1650 cm⁻¹, which can sometimes overlap with aromatic C=C stretching vibrations.[10]

-

C-N Stretching: Aromatic C-N stretching appears in the 1250-1335 cm⁻¹ region, while aliphatic C-N stretching is found between 1020-1250 cm⁻¹.[10]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns.

Experimental Protocol: MS Analysis

-

Sample Introduction and Ionization: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion. Electrospray Ionization (ESI) is a common "soft" ionization technique that is well-suited for this molecule, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Data Acquisition: The mass spectrum is acquired over a suitable m/z (mass-to-charge ratio) range, for example, m/z 50-500. For structural information, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is isolated and fragmented by collision-induced dissociation (CID) to generate a daughter ion spectrum.[11][12]

Expected Spectrum and Interpretation

-

Molecular Ion Peak: The molecular formula is C₁₀H₁₂N₂O. The exact mass is 176.0950 Da. Using ESI in positive mode, the primary observed ion should be the protonated molecule [M+H]⁺ at m/z 177.1028. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing unequivocal confirmation of the molecular formula.

-

Nitrogen Rule: The molecule contains two nitrogen atoms. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight (176), which is consistent with our compound.[5]

-

Fragmentation Pattern (MS/MS): The fragmentation of the [M+H]⁺ ion can provide valuable structural information. Plausible fragmentation pathways include the loss of CO (28 Da) from the lactam ring, or cleavages within the pyrrolidine ring system, leading to characteristic daughter ions.[13]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, and is particularly sensitive to the conjugated aromatic system.

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. A concentration in the micromolar range is typically sufficient.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer. The instrument should be zeroed with a cuvette containing only the solvent.

Expected Spectrum and Interpretation

The spectrum is dominated by the aminophenyl chromophore.

-

π → π Transitions:* The aromatic ring will give rise to strong absorption bands, typically below 300 nm. The presence of the electron-donating amine group (-NH₂) conjugated with the benzene ring acts as a powerful auxochrome, causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene (λ_max ≈ 255 nm).[3] We can expect a primary absorption maximum (λ_max) in the range of 280-300 nm.

-

n → π Transitions:* Weaker absorptions resulting from the non-bonding electrons on the amine nitrogen and lactam oxygen may also be observed.

Summary and Conclusion: A Self-Validating Data Matrix

The true power of this multi-technique approach lies in its synergy. No single technique provides the complete picture, but together they form a self-validating and definitive characterization of this compound.

| Technique | Parameter | Expected Observation | Inference |

| Mass Spec (ESI-HRMS) | m/z of [M+H]⁺ | 177.1028 | Confirms molecular formula C₁₀H₁₂N₂O. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3450 & 3350 (doublet)~1670 (strong)~1600 | Confirms primary amine (-NH₂)Confirms lactam C=OConfirms N-H bend / aromatic C=C |

| ¹H NMR | Chemical Shift (δ) | ~6.6-7.5 (4H, m)~3.5-5.0 (2H, br s)~2.0-3.8 (6H, m) | Aromatic protons presentLabile -NH₂ protonsAliphatic pyrrolidine protons |

| ¹³C NMR | Chemical Shift (δ) | ~175~115-150 (6 signals)~20-50 (3 signals) | Lactam C=O carbonAromatic carbonsAliphatic carbons |

| UV-Vis Spectroscopy | λ_max (nm) | ~280-300 | Confirms conjugated aromatic amine system. |

The molecular weight from MS is consistent with the atomic count from NMR. The functional groups identified by their unique vibrations in IR are confirmed by characteristic chemical shifts in both ¹H and ¹³C NMR. The conjugated system suggested by UV-Vis is consistent with the aromatic signals observed in NMR. This cohesive dataset provides an unambiguous and trustworthy structural confirmation, establishing the necessary foundation for any further research or development involving this compound.

References

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

- Boyd, D. B. (1986). 17O NMR spectroscopy of lactams. HETEROCYCLES, Vol 29, No 2.

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

-

Němcová, I., Němec, I., & Suk, V. (1987). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst, 112(10), 1435-1438. [Link]

-

Labcompare. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

-

LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. emerypharma.com [emerypharma.com]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. azooptics.com [azooptics.com]

- 9. rockymountainlabs.com [rockymountainlabs.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. uab.edu [uab.edu]

- 12. uab.edu [uab.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(2-Aminophenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of 1-(2-Aminophenyl)pyrrolidin-2-one and the Role of NMR

The molecule this compound is a substituted lactam, a structural motif of significant interest in medicinal chemistry and materials science. The pyrrolidinone core is a privileged scaffold found in numerous biologically active compounds, while the aminophenyl moiety offers a versatile handle for further chemical modifications. Accurate structural characterization is a cornerstone of chemical research and development, ensuring the identity, purity, and stability of a synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used analytical technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will delve into the specific NMR spectral features of this compound, providing a foundational dataset for scientists working with this compound.

Predicted NMR Spectral Data

The following ¹H and ¹³C NMR data were generated using advanced NMR prediction algorithms. These predictions are based on extensive databases of experimental spectra and are expected to be in close agreement with empirically obtained data. For enhanced reliability, the interpretation in the subsequent section is supported by experimental data from analogous structures.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is summarized in Table 1.

| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| H-6' | 7.15 | dd | 1H | 7.8, 1.5 |

| H-4' | 7.08 | td | 1H | 7.8, 1.5 |

| H-3' | 6.75 | dd | 1H | 7.8, 1.2 |

| H-5' | 6.70 | td | 1H | 7.8, 1.2 |

| NH₂ | 4.0 (broad) | s | 2H | - |

| H-5 | 3.75 | t | 2H | 7.0 |

| H-3 | 2.60 | t | 2H | 8.0 |

| H-4 | 2.15 | p | 2H | 7.5 |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ at 100 MHz is summarized in Table 2.

| Carbon Label | Predicted Chemical Shift (ppm) |

| C-2 (C=O) | 174.5 |

| C-2' (C-NH₂) | 144.0 |

| C-1' | 128.5 |

| C-4' | 127.0 |

| C-6' | 123.5 |

| C-5' | 118.0 |

| C-3' | 116.5 |

| C-5 | 49.0 |

| C-3 | 33.0 |

| C-4 | 18.0 |

In-Depth Spectral Interpretation

The predicted spectral data provides a detailed fingerprint of the molecular structure of this compound. The interpretation of these signals is based on fundamental principles of NMR spectroscopy, including chemical shielding, spin-spin coupling, and the influence of electronic effects of substituents.[1]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum can be divided into two main regions: the aromatic region (δ 6.5-7.5 ppm) and the aliphatic region (δ 2.0-4.0 ppm).

-

Aromatic Protons (H-3' to H-6'): The four protons on the aminophenyl ring appear as a complex set of multiplets between δ 6.70 and 7.15 ppm. The ortho- and para-protons to the electron-donating amino group (H-3', H-5') are expected to be shielded and appear at a higher field (lower ppm) compared to the meta-protons (H-4', H-6'). The predicted values are consistent with experimental data for aniline, where aromatic protons resonate in this region.[2][3] The splitting patterns (doublet of doublets and triplet of doublets) arise from both ortho and meta couplings.

-

Amine Protons (NH₂): The two protons of the primary amine are predicted to appear as a broad singlet around δ 4.0 ppm. The chemical shift and broadness of this peak can be highly variable and are dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

Pyrrolidinone Protons (H-3, H-4, H-5):

-

The two protons on C-5 (H-5) , being adjacent to the nitrogen atom, are deshielded and appear as a triplet at δ 3.75 ppm. This is consistent with data for other N-substituted pyrrolidinones.[4][5][6]

-

The protons on C-3 (H-3) are adjacent to the carbonyl group, which also exerts a deshielding effect, leading to a triplet at δ 2.60 ppm.

-

The protons on C-4 (H-4) are the most shielded of the aliphatic protons, appearing as a pentet (or multiplet) at δ 2.15 ppm, as they are further from the electron-withdrawing groups.

-

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

-

Carbonyl Carbon (C-2): The lactam carbonyl carbon is significantly deshielded and appears at the lowest field, predicted at δ 174.5 ppm. This is a characteristic chemical shift for amide and lactam carbonyls.

-

Aromatic Carbons (C-1' to C-6'):

-

The carbon bearing the amino group (C-2') is predicted at δ 144.0 ppm.

-

The ipso-carbon attached to the pyrrolidinone nitrogen (C-1') is predicted around δ 128.5 ppm.

-

The remaining aromatic carbons appear in the range of δ 116.5 to 127.0 ppm, with their specific shifts influenced by the electronic effects of the amino and pyrrolidinone substituents.

-

-

Pyrrolidinone Carbons (C-3, C-4, C-5):

-

The carbon adjacent to the nitrogen, C-5 , is the most deshielded of the aliphatic carbons, appearing at δ 49.0 ppm.

-

The carbon adjacent to the carbonyl, C-3 , is predicted at δ 33.0 ppm.

-

The most shielded carbon, C-4 , is predicted at δ 18.0 ppm.

-

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for structural elucidation, a standardized and self-validating experimental protocol is essential. The following provides a detailed, step-by-step methodology for acquiring ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (ideally >95%) to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. For compounds with different solubility, other solvents like DMSO-d₆ or Methanol-d₄ can be used.

-

Concentration:

-

For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.[7]

-

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

-

Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into the NMR tube to prevent shimming issues.

NMR Instrument Parameters (400 MHz Spectrometer)

The following are typical acquisition parameters. These may need to be optimized based on the specific instrument and sample.

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 8-16 scans are typically sufficient for a moderately concentrated sample.

-

Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is required due to the low sensitivity of ¹³C.

-

Receiver Gain (RG): Adjust automatically or manually.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic molecules.

Data Processing

-

Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and then perform a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, reference to the residual solvent peak.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Visualization of Molecular Structure and Key Correlations

Visual aids are invaluable for understanding the relationships between the molecular structure and the NMR data.

Figure 1: Molecular structure of this compound.

Caption: Standard workflow for NMR analysis.

Conclusion

This technical guide provides a detailed and authoritative overview of the ¹H and ¹³C NMR spectral data for this compound. By combining high-quality predicted data with empirical knowledge from structurally related compounds, this document offers a reliable foundation for the structural characterization of this molecule. The inclusion of a comprehensive experimental protocol ensures that researchers can acquire and process their own high-quality NMR data in a consistent and scientifically rigorous manner. This guide is intended to empower researchers in their synthetic and analytical endeavors, fostering greater confidence in the structural integrity of their compounds.

References

- Bruker. (n.d.). NMR Sample Preparation.

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

-

SpectraBase. (n.d.). Aniline. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

Sources

- 1. CASPRE [caspre.ca]

- 2. spectrabase.com [spectrabase.com]

- 3. Aniline(62-53-3) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Pyrrolidinone(616-45-5) 1H NMR spectrum [chemicalbook.com]

- 5. N-Vinyl-2-pyrrolidone(88-12-0) 1H NMR [m.chemicalbook.com]

- 6. N-Methyl-2-pyrrolidone(872-50-4) 1H NMR spectrum [chemicalbook.com]

- 7. docs.chemaxon.com [docs.chemaxon.com]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(2-Aminophenyl)pyrrolidin-2-one

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1-(2-aminophenyl)pyrrolidin-2-one, a compound of interest in pharmaceutical development and chemical synthesis. As a molecule incorporating both an aromatic amine and a lactam moiety, its characterization necessitates a nuanced approach to method development. This document outlines a scientifically grounded workflow, from sample preparation and chromatographic separation to mass spectrometric detection and fragmentation analysis. Rooted in the principles of modern analytical chemistry, this guide emphasizes the rationale behind experimental choices to ensure robust and reliable data. All methodologies are presented with the goal of establishing a self-validating system, consistent with the rigorous standards of the pharmaceutical industry.

Introduction: The Analytical Imperative

This compound is a heterocyclic compound whose structural alerts—an aromatic amine and a pyrrolidinone ring—make it a key intermediate or potential impurity in various synthetic pathways. The precise and accurate quantification and structural elucidation of such molecules are paramount in drug development and quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for this purpose.[1] This guide will detail a systematic approach to developing and validating an LC-MS/MS method for the analysis of this target analyte.

The core challenge in analyzing this compound lies in optimizing ionization and predicting its fragmentation behavior to develop a selective and sensitive detection method. This guide will leverage the principles of electrospray ionization (ESI), a soft ionization technique well-suited for polar, thermally labile small molecules.[2]

Foundational Strategy: From Analyte Properties to Method Design

A successful analytical method is built upon a thorough understanding of the analyte's physicochemical properties. This compound (Molecular Formula: C₁₀H₁₂N₂O, Molecular Weight: 176.22 g/mol ) possesses a basic aromatic amine group, making it an ideal candidate for positive mode electrospray ionization.[3][4][5][6] The presence of the polar lactam ring further enhances its suitability for reversed-phase liquid chromatography.

The overall analytical workflow is designed to ensure specificity, sensitivity, and reproducibility, key tenets of method validation as prescribed by the International Council for Harmonisation (ICH) guidelines.[7][8][9]

Caption: Overall workflow for the LC-MS/MS analysis of this compound.

Experimental Protocols: A Step-by-Step Guide

Sample Preparation: Ensuring a Clean Matrix

The goal of sample preparation is to present the analyte to the instrument in a simple, compatible solvent system, free from interfering matrix components.

Protocol:

-

Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute this stock solution with a 50:50 mixture of water and acetonitrile to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.[10]

-

Sample Preparation: For formulated products or in-process samples, accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., methanol or acetonitrile). Dilute the sample to fall within the calibration range.

-

Filtration: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter to remove particulate matter that could damage the LC system.

Causality: The use of a simple solvent system like water/acetonitrile minimizes matrix effects and ensures compatibility with the reversed-phase chromatographic system. Filtration is a critical step to protect the longevity and performance of the analytical column and mass spectrometer.[11]

Liquid Chromatography: Achieving Optimal Separation

Reversed-phase high-performance liquid chromatography (HPLC) is the method of choice for separating polar to moderately non-polar small molecules.

Protocol:

-

Column Selection: Employ a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 2.6 µm particle size) to provide a good balance of resolution and analysis time.[10]

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient Elution: A gradient elution is recommended to ensure a sharp peak shape and efficient elution of the analyte. A typical gradient would start at a low percentage of organic phase and ramp up to a high percentage.[11]

-

Flow Rate and Injection Volume: A flow rate of 0.4 mL/min and an injection volume of 5 µL are good starting points for a 2.1 mm ID column.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.1 x 50 mm, 2.6 µm | Excellent retention and peak shape for aromatic compounds.[10] |

| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ESI and improves peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution from a C18 column. |

| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column, balancing speed and efficiency. |

| Injection Volume | 5 µL | Minimizes band broadening while providing sufficient analyte. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

Causality: The addition of formic acid to the mobile phase serves a dual purpose: it acidifies the mobile phase to ensure the aromatic amine is protonated, which is essential for efficient ESI in positive mode, and it improves the chromatographic peak shape by minimizing tailing.[11]

Mass Spectrometry: Selective Detection and Quantification

A triple quadrupole mass spectrometer is the gold standard for quantitative analysis due to its high sensitivity and selectivity when operated in Multiple Reaction Monitoring (MRM) mode.[1][12]

Protocol:

-

Ionization Source: Utilize an Electrospray Ionization (ESI) source operating in positive ion mode.[12]

-

Tuning and Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, source temperature) and collision energy for the protonated molecule [M+H]⁺.

-

MRM Transition Selection:

-

Precursor Ion: The protonated molecule, [M+H]⁺, at m/z 177.1.

-

Product Ions: Perform a product ion scan to identify the most stable and abundant fragment ions. These will be used for quantification and confirmation.

-

| Parameter | Typical Setting | Rationale |

| Ionization Mode | Positive Electrospray (ESI+) | The basic aromatic amine is readily protonated. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for stable ion generation. |

| Source Temperature | 120 - 150 °C | Facilitates desolvation of the ESI droplets.[2] |

| Desolvation Gas Temp. | 350 - 450 °C | Aids in the complete removal of solvent from the ions. |

| Collision Gas | Argon | Inert gas used for collision-induced dissociation (CID). |

Fragmentation Analysis: Elucidating the Structure

Understanding the fragmentation pattern is crucial for confirming the identity of the analyte and for developing a robust MRM method. Collision-Induced Dissociation (CID) of the protonated molecule (m/z 177.1) is expected to yield characteristic product ions.

The fragmentation of this compound will likely involve cleavages around the amide bond and within the pyrrolidinone ring, as these are common fragmentation pathways for such structures.[13][14][15]

Sources

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 1-(4-Aminophenyl)pyrrolidin-2-one CAS#: 13691-22-0 [m.chemicalbook.com]

- 5. 1-(3-Aminophenyl)pyrrolidin-2-one | C10H12N2O | CID 683956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

- 10. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioanalysis-zone.com [bioanalysis-zone.com]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. info.gbiosciences.com [info.gbiosciences.com]

The Elucidation of Molecular Architecture: A Technical Guide to the Crystal Structure of 1-(2-Aminophenyl)pyrrolidin-2-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Structural Chemistry

In the realm of modern drug discovery and materials science, a compound's three-dimensional structure is a critical determinant of its function, efficacy, and viability. The precise arrangement of atoms within a crystal lattice governs a molecule's physicochemical properties, including solubility, stability, and bioavailability. This guide focuses on 1-(2-Aminophenyl)pyrrolidin-2-one, a molecule of interest due to its hybrid structure incorporating a reactive aniline moiety and a lactam ring, features common in pharmacologically active compounds.

It is imperative to state at the outset that a comprehensive search of established crystallographic databases, including the Cambridge Structural Database (CSD), has revealed no publicly available, experimentally determined single-crystal X-ray structure for this compound. This guide is therefore structured to provide a robust framework for its future crystallographic analysis, drawing upon established principles and comparative data from closely related structures. We will detail the methodologies required for its structural elucidation and present a predictive analysis of its likely crystallographic features.

The Compound of Interest: this compound

This compound is a small organic molecule featuring an aniline group attached to the nitrogen atom of a 2-pyrrolidinone ring. This N-aryl lactam structure is a key pharmacophore in various biologically active molecules. The presence of both a hydrogen bond donor (the amino group) and acceptor (the carbonyl group) suggests a high potential for the formation of specific intermolecular interactions that will dictate its crystal packing.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₂N₂O | [1] |

| Molecular Weight | 176.22 g/mol | [1] |

| CAS Number | 14453-65-7 | [1] |

| Predicted XlogP | 0.7 | [2] |

| Monoisotopic Mass | 176.09496 Da | [2] |

The Path to Structural Elucidation: A Methodological Workflow

The definitive method for determining the atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (SCXRD).[3] The following protocol outlines the necessary steps to achieve this for this compound.

Step 1: Synthesis and Purification

The initial and most critical step is the synthesis of high-purity this compound. The presence of impurities can significantly hinder crystallization. A potential synthetic route involves the copper-catalyzed N-arylation of 2-pyrrolidinone with an appropriate aminophenyl precursor. Following synthesis, rigorous purification, for example, by column chromatography or recrystallization, is essential to achieve a sample of >99% purity.

Step 2: Crystal Growth – The Art and Science

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging part of the process. For aniline derivatives, slow evaporation of a saturated solution is a frequently successful technique.[3]

Protocol for Crystal Growth:

-

Solvent Screening: A range of solvents should be screened to determine the solubility profile of the compound. Ideal solvents will have moderate solubility. Common choices for similar compounds include toluene, methanol, acetone, and ethyl acetate.[3]

-

Solution Preparation: Prepare a nearly saturated solution of this compound in the chosen solvent, gently warming to ensure complete dissolution.

-

Slow Evaporation: Transfer the solution to a clean vial, cover it with a perforated cap to allow for slow evaporation of the solvent at a constant temperature. This process can take several days to weeks.

-

Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, they should be carefully harvested using a spatula or loop.

Workflow for Single-Crystal X-ray Diffraction

Caption: A generalized workflow for the determination of a crystal structure from a synthesized compound.

Step 3: Data Collection and Processing

A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected.[4] This data is then processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.

Step 4: Structure Solution and Refinement

The processed data is used to solve the crystal structure. Direct methods, implemented in software such as SHELXT, are commonly used to obtain an initial model of the electron density.[3] This initial model is then refined using least-squares methods (e.g., with SHELXL) to improve the fit between the observed and calculated diffraction data, ultimately yielding a precise three-dimensional model of the molecule.[3]

Predicted Structural Features of this compound

In the absence of experimental data, we can predict the likely structural features of this compound based on the known crystal structures of related aniline and N-aryl lactam derivatives.

Molecular Conformation

The molecule will likely exhibit a non-planar conformation. The dihedral angle between the plane of the aniline ring and the lactam ring will be a key conformational parameter. In many N-aryl lactams, this torsion is significant to minimize steric hindrance. The pyrrolidinone ring itself is expected to adopt a twisted or envelope conformation.

Intermolecular Interactions and Crystal Packing

The presence of the primary amine (-NH₂) and the carbonyl group (C=O) strongly suggests that hydrogen bonding will be a dominant feature in the crystal packing. We can anticipate the formation of intermolecular N-H···O hydrogen bonds, which could lead to the formation of dimers, chains, or more complex three-dimensional networks.

Furthermore, the aromatic aniline ring is capable of participating in π-π stacking interactions, which would further stabilize the crystal lattice. The interplay between hydrogen bonding and π-π stacking will ultimately determine the overall supramolecular architecture.[4]

Hypothetical Intermolecular Interactions

Caption: Predicted primary intermolecular interactions governing the crystal packing of this compound.

Comparative Analysis with Related Structures

To provide context for our predictions, the table below summarizes key crystallographic data for representative aniline and pyrrolidinone derivatives. This data illustrates the common structural motifs we can expect to observe.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| 4-Methoxy-2-nitroaniline | Monoclinic | P2₁/c | N-H···O hydrogen bonds, π-π stacking | [4] |

| 4-Chloro-2-nitroaniline | Monoclinic | P2₁/n | N-H···O hydrogen bonds forming 1D ribbons | [4] |

| (E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one | Monoclinic | P2/c | N-H···O hydrogen bonds | [5] |

| 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride | Monoclinic | C2/c | Hydrogen bonding and π-π stacking | [6][7] |

The prevalence of N-H···O hydrogen bonds and π-π stacking in these related structures strongly supports the prediction that these will be the defining interactions in the crystal lattice of this compound.

Conclusion and Future Outlook

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive technical framework for its elucidation. The methodologies for synthesis, crystallization, and X-ray diffraction analysis are well-established for this class of compounds. Based on a comparative analysis of related structures, it is predicted that the crystal packing will be dominated by a network of N-H···O hydrogen bonds and π-π stacking interactions.

The experimental determination of this crystal structure would be a valuable contribution to the field, providing crucial data for computational modeling, understanding structure-activity relationships, and informing the development of new pharmaceuticals and materials based on the N-aryl lactam scaffold. We encourage researchers in the field to pursue this experimental challenge.

References

-

This compound (C10H12N2O). PubChemLite. [Link]

-

(E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one. ResearchGate. [Link]

-

Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. PubMed Central. [Link]

-

Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. ResearchGate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or ‘α-D2PV’: a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Physical and chemical properties of 1-(2-Aminophenyl)pyrrolidin-2-one

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(2-Aminophenyl)pyrrolidin-2-one

Introduction

This compound is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with an aminophenyl group. This unique architecture, combining a lactam with an aromatic amine, positions it as a valuable and versatile building block in synthetic and medicinal chemistry. The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved pharmaceuticals due to its ability to introduce three-dimensional complexity and favorable pharmacokinetic properties into molecules.[1][2] The presence of a reactive primary amine on the phenyl ring provides a convenient handle for further chemical modification, making this compound an attractive starting material for the synthesis of compound libraries aimed at discovering new therapeutic agents.[3] This guide provides a comprehensive overview of its core properties, analytical profile, reactivity, and handling, tailored for researchers in drug development and chemical sciences.

Section 1: Core Molecular Attributes and Physical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. These properties dictate the conditions required for storage, handling, and reaction design.

The molecular structure consists of a five-membered lactam (pyrrolidin-2-one) ring where the nitrogen atom is bonded to a benzene ring at position 1, and an amino group is attached to position 2 of the benzene ring.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 14453-65-7 | [4] |

| Molecular Formula | C₁₀H₁₂N₂O | [4] |

| Molecular Weight | 176.22 g/mol | [4] |

| Appearance | Solid (form) | [5] |

| Solubility | Insoluble in water. | [6] |

| InChI Key | IOMOVAPYJQVJDK-UHFFFAOYSA-N | [5] |

Note: Experimental data for properties like melting and boiling points are not consistently reported in publicly available literature. Researchers should perform their own characterization or consult supplier-specific documentation.

Section 2: Spectroscopic and Analytical Profile

A thorough understanding of a molecule's spectroscopic signature is critical for its unambiguous identification and quality control. The expected spectral data for this compound are outlined below, based on its functional groups.

Mass Spectrometry (MS)

In an electron ionization mass spectrum (EI-MS), the molecular ion peak (M⁺) would be expected at m/z 176.22. Key fragmentation patterns would likely involve the cleavage of the pyrrolidinone ring and the phenyl-nitrogen bond. Common fragments could include ions corresponding to the aminophenyl group and the pyrrolidinone moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be characterized by distinct regions. The aromatic protons on the aminophenyl ring would appear as a complex multiplet system between approximately 6.5 and 7.5 ppm. The two methylene groups of the pyrrolidinone ring adjacent to the nitrogen and carbonyl groups would likely resonate as triplets or complex multiplets in the 2.0-4.0 ppm range. The protons of the primary amine (-NH₂) would typically appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The carbonyl carbon of the lactam would be the most downfield signal, expected around 175 ppm. The aromatic carbons would appear in the 115-150 ppm range. The aliphatic carbons of the pyrrolidinone ring would be found in the upfield region, typically between 20-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides a diagnostic fingerprint of the molecule's functional groups.[7][8]

-

N-H Stretching: Two distinct sharp bands are expected in the 3300-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of the primary amine (-NH₂).

-

C=O Stretching: A strong, sharp absorption band corresponding to the lactam carbonyl group should appear around 1680-1700 cm⁻¹.

-

C-N Stretching: Bands associated with the aryl-amine and lactam C-N bonds would be observed in the 1250-1350 cm⁻¹ region.

-

Aromatic C-H and C=C: Aromatic C-H stretching will be seen just above 3000 cm⁻¹, while aromatic C=C ring stretching absorptions appear in the 1450-1600 cm⁻¹ region.

Section 3: Chemical Properties and Reactivity

The synthetic utility of this compound is derived from the distinct reactivity of its two primary functional domains: the aromatic amine and the lactam ring.

Reactivity of the Aromatic Amine

The ortho-amino group on the phenyl ring behaves as a typical aniline. This site is a nucleophilic center and a base, allowing for a wide range of chemical transformations:

-

Acylation/Sulfonylation: The amine readily reacts with acid chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy for introducing diverse functional groups.

-

Alkylation: The nitrogen can be alkylated, though selectivity between mono- and di-alkylation can be a challenge.

-

Diazotization: Reaction with nitrous acid (HONO) at low temperatures would convert the primary amine into a diazonium salt. This intermediate is highly versatile and can be substituted with various nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions.

-

Cyclization Reactions: The ortho-positioning of the amine relative to the pyrrolidinone substituent makes it a prime candidate for cyclization reactions to form fused heterocyclic systems, such as pyrrolo[1,2-a]quinoxalines.[6]

Reactivity of the Lactam Ring

The five-membered pyrrolidinone ring is a cyclic amide and is generally stable under neutral conditions.

-

Hydrolysis: The lactam can be hydrolyzed to the corresponding amino acid derivative under harsh acidic or basic conditions, breaking the ring.

-

Reduction: The carbonyl group can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding 1-(2-aminophenyl)pyrrolidine.

Caption: Reactivity map of this compound.

Section 4: Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for confirming the identity and purity of volatile and semi-volatile organic compounds.

Objective: To confirm the molecular weight and obtain a fragmentation pattern for this compound.

Methodology:

-

Sample Preparation:

-

Rationale: Proper dissolution ensures a homogenous sample suitable for injection.

-

Protocol: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a clean glass vial. Vortex to ensure complete dissolution.

-

-

Instrumentation (Example setup): [9]

-

Rationale: A standard non-polar column like an Rxi®-5Sil MS is chosen for its versatility with a wide range of organic molecules.

-

Instrument: Thermo Trace Ultra chromatograph coupled to a Thermo DSQ mass spectrometer (or equivalent).

-

Column: Rxi®-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.

-

Carrier Gas: Helium, with a constant flow rate of 1.2 mL/min.

-

-

GC Conditions:

-

Rationale: The temperature program is designed to ensure the compound elutes as a sharp peak without thermal degradation.

-

Injector Temperature: 260 °C.

-

Injection Volume: 1 µL, splitless mode.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase at 20 °C/min to 280 °C.

-

Hold: Hold at 280 °C for 5 minutes.

-

-

-

MS Conditions:

-

Rationale: Standard EI conditions are used to generate reproducible fragmentation patterns for library matching and structural elucidation.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 250 °C.

-

Scan Range: m/z 40-450.

-

-

Data Analysis:

-

Rationale: Analysis confirms identity and purity.

-

Protocol: Integrate the total ion chromatogram (TIC) to determine the retention time and peak purity. Analyze the mass spectrum of the main peak, identifying the molecular ion (M⁺) at m/z 176 and evaluating the fragmentation pattern against the expected structure.

-

Caption: Workflow for GC-MS analysis of this compound.

Section 5: Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related pyrrolidinone and aniline derivatives suggest the following precautions.[10][11][12][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.[12]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10] Keep away from heat, sparks, and open flames.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Store away from incompatible materials such as strong oxidizing agents.[13]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[14]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[12] In all cases of significant exposure or if symptoms persist, seek immediate medical attention.

-

Section 6: Applications in Research and Drug Development

The pyrrolidinone nucleus is a cornerstone of modern medicinal chemistry.[15] Its rigid, five-membered ring structure is adept at orienting substituents into three-dimensional space, which is crucial for specific interactions with biological targets like enzymes and receptors.[2]

This compound serves as an ideal scaffold for several reasons:

-

Vector for Diversity: The primary amine is a versatile functional handle. It allows for the attachment of a wide array of side chains and functional groups via robust amide bond formation, enabling the rapid generation of large compound libraries for high-throughput screening.

-

Privileged Scaffold: The pyrrolidine core itself is a well-established pharmacophore. Its inclusion can enhance solubility, metabolic stability, and cell permeability.

-

Bioisosteric Replacement: The pyrrolidinone moiety can act as a bioisostere for other chemical groups, helping to fine-tune the physicochemical properties of a lead compound.

This compound is therefore not just a chemical reagent, but a strategic starting point for programs targeting a wide range of diseases, from central nervous system disorders to oncology.[2][15]

References

-

Lab Alley. (2023, November 27). N-METHYL 2-PYRROLIDONE Safety Data Sheet. Available at: [Link]

-

ChemSynthesis. (n.d.). 1-(2-aminophenyl)-2,5-pyrrolidinedione. Retrieved May 20, 2025, from [Link]

-

Kishida Chemical Co., Ltd. (n.d.). (R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine Safety Data Sheet. Available at: [Link]

-

PubChem. (n.d.). 1-(3-Aminophenyl)pyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Benhaoua, C. (2012). One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine. Organic Chemistry International, 2012, 482952. Available at: [Link]

-

PubChem. (n.d.). 1-Phenylpyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (2-Aminophenyl)(pyrrolidin-1-yl)methanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Mardal, M., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Molecules, 28(12), 4707. Available at: [Link]

-

PubChem. (n.d.). 1-(4-aminophenyl)pyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 1-amino pyrrolidine-2-one. Retrieved from [Link]

-

Reddy, P. V., et al. (2006). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Chemical Communications, (31), 3333-3335. Available at: [Link]

-

Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. Available at: [Link]

-

Cantrell, K., et al. (2022). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride. Acta Crystallographica Section E, 78(Pt 1), 69–76. Available at: [Link]

-

ResearchGate. (2025, August 10). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Available at: [Link]

-

Frontiers in Chemistry. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

-

NIST. (n.d.). Ethanone, 1-(2-aminophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. 1-(4-Aminophenyl)-2-pyrrolidinone DiscoveryCPR 13691-22-0 [sigmaaldrich.com]

- 6. 1-(2-Aminophenyl)pyrrole, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or ‘α-D2PV’: a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. media.laballey.com [media.laballey.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. kishida.co.jp [kishida.co.jp]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1-(2-Aminophenyl)pyrrolidin-2-one in Common Laboratory Solvents

Abstract

Introduction: Understanding 1-(2-Aminophenyl)pyrrolidin-2-one

This compound, with the CAS number 14453-65-7 and molecular formula C₁₀H₁₂N₂O, belongs to the pyrrolidinone class of heterocyclic compounds.[1] The pyrrolidinone scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. These compounds have shown a wide range of pharmacological activities, including nootropic, anticonvulsant, and anti-inflammatory effects. The specific structure of this compound, featuring a pyrrolidinone ring attached to an aminophenyl group, suggests its potential as a versatile intermediate in the synthesis of novel therapeutic agents.

A thorough understanding of the solubility of this compound is a prerequisite for its successful application. Solubility impacts every stage of research and development, from reaction kinetics and purification to formulation and bioavailability. This guide aims to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively work with this compound.

Physicochemical Properties and Predicted Solubility Profile

Direct experimental data on the physicochemical properties of this compound are scarce. However, we can infer its likely characteristics by examining its structure and comparing it to related compounds.

Molecular Structure Analysis

The molecular structure of this compound contains several key functional groups that govern its solubility:

-

Aromatic Amine Group (-NH₂): The primary amine on the phenyl ring is capable of forming hydrogen bonds with protic solvents and can act as a weak base.

-

Lactam (Cyclic Amide) Group: The pyrrolidinone ring contains a polar amide group, which is a hydrogen bond acceptor and contributes significantly to the molecule's polarity.

-

Phenyl Ring: The aromatic ring is nonpolar and will favor interactions with nonpolar solvents.

-

Aliphatic Ring System: The pyrrolidinone ring also has a nonpolar hydrocarbon backbone.

The interplay of these polar and nonpolar functionalities will determine the compound's solubility in various solvents. The presence of both hydrogen bond donors (the amine group) and acceptors (the amide carbonyl) suggests at least moderate solubility in polar protic solvents. The aromatic and aliphatic portions of the molecule will contribute to its solubility in less polar and nonpolar organic solvents.

Comparative Analysis with Analogous Compounds

To further refine our predictions, we can examine the properties of structurally similar molecules:

-

1-(4-Aminophenyl)pyrrolidin-2-one: This regioisomer has a reported melting point of 122-123°C. The "para" substitution pattern may lead to more efficient crystal packing compared to the "ortho" isomer, potentially resulting in slightly lower solubility.

-

1-(2-Aminophenyl)pyrrole: This related compound, lacking the carbonyl group of the pyrrolidinone ring, has a melting point of 96-98°C. The absence of the polar lactam group likely makes it less soluble in polar solvents.

Based on this comparative analysis, this compound is expected to be a solid at room temperature with a melting point likely in a similar range to its analogues.

Predicted Solubility Table

The following table provides a predicted qualitative solubility profile for this compound in a range of common laboratory solvents. These predictions are based on the structural analysis and data from analogous compounds. It is imperative to experimentally verify these predictions using the protocol outlined in Section 4.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The polar amine and lactam groups can hydrogen bond with water, but the nonpolar phenyl and pyrrolidinone rings will limit solubility. |

| Methanol | Soluble | A good hydrogen bonding solvent that can interact with both the polar and nonpolar parts of the molecule. | |

| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for this class of compounds, often used for recrystallization.[2] | |

| Polar Aprotic | Acetone | Soluble | The polar carbonyl group of acetone can interact with the polar groups of the solute. |

| Ethyl Acetate | Moderately Soluble | Less polar than acetone, but should still be a reasonable solvent. | |

| Dichloromethane | Soluble | A good solvent for a wide range of organic compounds. | |

| Chloroform | Soluble | Similar to dichloromethane. | |

| Nonpolar | Toluene | Sparingly Soluble | The aromatic ring of toluene will have favorable interactions with the phenyl ring of the solute, but the overall polarity mismatch will limit solubility. |

| Hexane | Insoluble | The highly nonpolar nature of hexane is unlikely to overcome the strong intermolecular forces of the polar solute. |

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of definitive published data, an experimental approach is necessary to determine the precise solubility of this compound. The following protocol is designed to be a self-validating system, providing both qualitative and quantitative solubility data.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Calibrated positive displacement pipettes

-

HPLC or GC with a suitable detector (e.g., UV-Vis or MS)

-

Volumetric flasks and other standard laboratory glassware

-

Syringe filters (0.22 µm, compatible with the solvent)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Protocol

Part A: Qualitative Solubility Assessment

-

Weigh approximately 5 mg of this compound into a small, clear glass vial.

-

Add 0.5 mL of the selected solvent to the vial.

-

Cap the vial securely and vortex vigorously for 2 minutes.

-

Visually inspect the solution against a dark background.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observation. This qualitative assessment will guide the selection of solvents for quantitative analysis.

Part B: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

-

Preparation of Saturated Solution: To a vial, add a pre-weighed amount of this compound that is known to be in excess of its expected solubility (e.g., 20-30 mg) to a precise volume of solvent (e.g., 2 mL).

-

Equilibration: Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

Phase Separation: Allow the vial to stand undisturbed at the same temperature for a short period to allow the excess solid to settle. Then, centrifuge the vial to pellet the remaining solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter that is compatible with the solvent to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the diluted solution using a validated and calibrated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from related compounds suggest that standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-